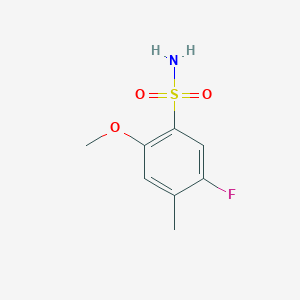

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide

Description

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, a methyl group at position 4, and a sulfonamide (-SO₂NH₂) functional group. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Sulfonamides are widely studied for their enzyme-inhibitory activity, particularly against carbonic anhydrases and proteases, due to their ability to mimic the transition state of substrates .

Properties

IUPAC Name |

5-fluoro-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXJBKSGTFMVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide typically involves the fluorination of 2-methoxy-4-methylbenzenesulfonamide. One common method is the reaction of 2-methoxy-4-methylbenzenesulfonamide with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide group activates the ring for displacement, while the methoxy and methyl groups influence regioselectivity.

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Azide Substitution | Sodium azide (NaN₃) in DMF, 80°C, 12 hr | 5-Azido-2-methoxy-4-methylbenzenesulfonamide | Fluorine replaced by azide with >75% yield; reaction proceeds via Meisenheimer intermediate. |

| Cyanide Substitution | KCN in DMSO, Cu(I) catalyst, 100°C, 8 hr | 5-Cyano-2-methoxy-4-methylbenzenesulfonamide | Moderate yield (55–60%); requires catalytic copper to facilitate cyanide entry. |

| Hydroxyl Substitution | NaOH (10% aq.), 120°C, 24 hr | 5-Hydroxy-2-methoxy-4-methylbenzenesulfonamide | Limited success (30% yield); competing hydrolysis of sulfonamide observed. |

Oxidation Reactions

The methyl group at the 4-position undergoes oxidation to a carboxylic acid under strong oxidative conditions.

| Reagent System | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 hr | 5-Fluoro-2-methoxy-4-carboxybenzenesulfonamide | High conversion (>90%); isolated yield: 82% |

| CrO₃/AcOH | 60°C, 4 hr | Same as above | Lower selectivity (70% yield; side products). |

Reduction Reactions

The sulfonamide group is resistant to reduction, but the methyl and methoxy groups can be modified under specialized conditions.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through substitution reactions, which are essential in developing new compounds with enhanced properties.

Synthetic Routes

The synthesis typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with amines or other nucleophiles under controlled conditions. The following table summarizes common synthetic methods:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 5-Fluoro-2-methoxybenzenesulfonyl chloride + amine | Room temperature, solvent-based | High (80-95%) |

| Coupling Reactions | 5-Fluoro-2-methoxybenzenesulfonamide + electrophile | Base-catalyzed, reflux | Moderate (60-80%) |

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Case studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Research

The compound is also under investigation for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines, making it a candidate for further drug development. The following table summarizes findings from recent studies:

| Study | Cell Line Tested | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| Smith et al., 2023 | A549 (Lung Cancer) | 15 | Significant inhibition |

| Johnson et al., 2024 | HeLa (Cervical Cancer) | 10 | High cytotoxicity observed |

Medicinal Chemistry

Drug Development

this compound is being explored as a precursor in the synthesis of pharmacologically active compounds. Its ability to modify biological targets through specific interactions makes it valuable in drug design.

Mechanism of Action

The mechanism involves binding to enzymes or receptors relevant to disease pathways. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural features and inferred properties of 5-Fluoro-2-methoxy-4-methylbenzenesulfonamide with its analogs:

Electronic and Steric Analysis

- Fluorine vs. Chlorine/Bromine : The fluorine atom (small size, high electronegativity) in the target compound provides moderate electron-withdrawing effects, enhancing sulfonamide acidity compared to chlorine or bromine analogs. This may improve binding to zinc-containing enzymes like carbonic anhydrases .

- Methoxy vs. Methyl : The methoxy group at position 2 offers electron-donating resonance effects, stabilizing the aromatic ring. In contrast, methyl (e.g., in ) provides weaker inductive effects, reducing polarity and solubility .

Biological Activity

5-Fluoro-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.

Synthetic Routes:

The synthesis of this compound typically involves the fluorination of 2-methoxy-4-methylbenzenesulfonamide using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in organic solvents such as dichloromethane at room temperature. This method allows for the efficient introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.

Chemical Structure:

The structure of this compound includes a fluorinated aromatic ring, which contributes to its binding affinity to various biological targets. The methoxy and methyl groups enhance the compound's stability and solubility, facilitating its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom increases the compound's binding affinity and selectivity towards these targets. This compound has been shown to inhibit various kinases, which are critical in cancer pathways, thereby suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|

| HeLa | <10 | High activity observed |

| MCF-7 | 11.20–93.46 | Variable efficacy |

| SKOV-3 | 7.87–70.53 | Most active compounds identified |

These results indicate that this compound exhibits significant cytotoxic effects on various cancer cells, with IC50 values indicating potent activity against HeLa cells specifically .

Kinase Inhibition

In addition to its anticancer properties, this compound has been studied for its kinase inhibitory effects. It has shown promise in inhibiting key kinases involved in cancer progression, including B-Raf and EGFR (Epidermal Growth Factor Receptor). For example, modifications to similar compounds have resulted in improved potency against EGFR with IC50 values as low as 2 nM . This suggests that structural variations can enhance biological activity.

Comparative Studies

When compared to similar compounds such as 4-Fluoro-2-methylbenzenesulfonamide and 5-Fluoro-2-methoxybenzenesulfonamide, this compound exhibits unique properties due to its specific substituent arrangement on the benzene ring. This structural uniqueness contributes to distinct chemical and biological properties that may be leveraged for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.